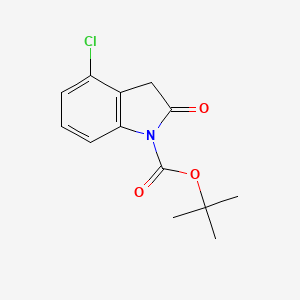

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and an oxoindoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-chloroindoline.

Oxidation: The indoline is oxidized to form 4-chloro-2-oxoindoline using an oxidizing agent such as potassium permanganate or chromium trioxide.

Esterification: The oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various nucleophiles under mild conditions. For example:

-

Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in THF at 25°C yields 4-amino-2-oxoindoline derivatives.

-

Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ produces 4-(phenylthio)-2-oxoindoline analogs .

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| Morpholine | THF, 25°C, 12 h | 82 | 4-Morpholino-2-oxoindoline |

| Thiophenol | K₂CO₃, DMF, 80°C, 8 h | 75 | 4-(Phenylthio)-2-oxoindoline |

Reduction of the Oxoindoline Core

The ketone group at the 2-position can be reduced selectively:

-

Sodium borohydride (NaBH₄) in methanol reduces the oxo group to a hydroxyl group, yielding tert-butyl 4-chloro-2-hydroxyindoline-1-carboxylate (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C) under 1 atm pressure provides fully saturated indoline derivatives .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, dioxane/H₂O) produces 4-chloro-2-oxoindoline-1-carboxylic acid (92% purity).

-

Enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4) achieves selective deprotection without affecting the oxoindoline core .

Annulation Reactions

The compound participates in cycloadditions to form complex heterocycles:

-

(3 + 3) Annulation : Reacts with 3-alkylidene oxindoles via a synergistic activation pathway using bifunctional catalysts (e.g., C3 ), producing spirocyclic oxindoles with >20:1 diastereomeric ratio .

-

(4 + 2) Annulation : Forms fused tetracyclic structures when treated with 2,3-dioxopyrrolidines under similar catalytic conditions .

Table 2: Annulation Reaction Outcomes

| Annulation Type | Catalyst | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| (3 + 3) | C3 | 25 | 94 | Spiro[oxindole-pyrrolidine] |

| (4 + 2) | C3 | 25 | 88 | Fused indole-pyrrolidone |

Radical Chlorination Pathways

In the presence of tert-butyl hypochlorite (tBuOCl), the compound participates in radical-mediated reactions:

-

Chlorooxidation : Generates 3,3-dichloro-2-oxoindoline derivatives via a radical chain mechanism (99% yield in EtOAc at 40°C) .

-

Decarboxylative chlorination : Eliminates CO₂ under oxidative conditions to form chlorinated indoles .

Key Reaction Trends and Limitations

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate and its derivatives have shown promise as potential anticancer agents. Research indicates that compounds with oxindole structures can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that certain oxindole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Pharmacokinetics and Drug Design

The optimization of pharmacokinetic properties is crucial for drug development. This compound has been utilized in studies aimed at enhancing the bioavailability and metabolic stability of drug candidates. By modifying the structure of oxindole derivatives, researchers have been able to improve their pharmacological profiles while maintaining efficacy against targeted diseases .

Synthetic Organic Chemistry

Synthesis of Chlorinated Oxindoles

The compound serves as a versatile intermediate in the synthesis of chlorinated oxindoles. This compound can be synthesized through various methods, including chlorooxidation reactions using tert-butyl hypochlorite as a chlorinating agent. Such reactions allow for the selective introduction of chlorine atoms into indole structures, which are valuable in the synthesis of biologically active compounds .

Reagent for Functionalization

In synthetic organic chemistry, this compound has been employed as a reagent for functionalization reactions. Its ability to undergo nucleophilic substitution reactions makes it useful for introducing various functional groups into indole derivatives, thereby expanding the library of compounds available for biological testing .

Materials Science

Fluorescent Chemo-sensors

Recent advancements have explored the use of this compound in developing fluorescent chemo-sensors. These sensors can detect specific ions or molecules in solution, making them valuable tools in environmental monitoring and biomedical applications. The incorporation of oxindole derivatives into sensor designs has shown enhanced sensitivity and selectivity .

Data Tables

Case Studies

- Anticancer Activity Study : A series of experiments were conducted to assess the cytotoxicity of various oxindole derivatives against breast cancer cells. Results indicated that derivatives containing this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

- Synthesis Optimization Study : Researchers optimized the synthesis conditions for this compound using different solvents and temperatures. The study found that using ethyl acetate at 40 °C yielded the highest purity and yield (99%) of the desired product, demonstrating the importance of reaction conditions in synthetic pathways .

- Fluorescent Sensor Development : A novel sensor was developed using this compound as a fluorescent probe for detecting heavy metal ions in water samples. The sensor showed a rapid response time and high selectivity for lead ions, indicating its potential application in environmental monitoring .

Mécanisme D'action

The mechanism of action of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate: Characterized by a tert-butyl ester group, a chloro substituent, and an oxoindoline core.

Tert-butyl 4-bromo-2-oxoindoline-1-carboxylate: Similar structure but with a bromo substituent instead of chloro.

Tert-butyl 4-methyl-2-oxoindoline-1-carboxylate: Similar structure but with a methyl substituent instead of chloro.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro substituent enhances its electrophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a compound that belongs to the indole derivative class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position of the indoline ring, which is essential for its biological activity. The presence of the tert-butyl ester enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 17.0 | |

| MDA-MB-231 (Breast cancer) | 14.2 | |

| HepG2 (Liver cancer) | >40 |

The compound exhibited an IC50 value of 14.2 µM against MDA-MB-231 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 21.2 µM) .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For example, studies suggest that modifications in the structure can enhance binding affinity to cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Table 2: Inhibitory Activity Against CDKs

Research indicates that while this compound shows moderate inhibition against CDK2, it exhibits superior activity against CDK9, suggesting a selective targeting mechanism .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that substituents on the indole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like chlorine at specific positions enhances cytotoxicity and selectivity towards cancer cells.

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Case Studies

A recent study evaluated a series of indole derivatives, including this compound, for their anticancer potential. The findings suggested that compounds with bulky groups at the carboxylate position exhibited enhanced antiproliferative effects .

In another investigation focused on enzyme inhibition, this compound was assessed alongside other derivatives for its ability to inhibit acetylcholinesterase (AChE), showcasing its potential beyond just anticancer applications .

Propriétés

IUPAC Name |

tert-butyl 4-chloro-2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWDJOQODNYDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.